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Compound of Interest

Compound Name: SWs1

Cat. No.: B12371987

Topic: Generating an Sws1 (Short-wave-sensitive opsin 1) Knockout Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sws1 gene encodes the short-wave-sensitive opsin 1, a photopigment found in the S-cone
photoreceptor cells of the retina, which is crucial for color vision in the short-wavelength
spectrum (violet and ultraviolet light). Knockout mouse models for Sws1 are invaluable tools for
studying congenital color vision deficiencies, cone photoreceptor function and survival, and the
compensatory mechanisms within the retina in the absence of S-cone function.[1][2][3] This
document provides detailed protocols for the generation and validation of an Sws1 knockout
mouse model using CRISPR-Cas9 technology, as well as an overview of the expected
phenotype.

Signaling Pathway of SWS1 Opsin

The SWS1 opsin is a G-protein-coupled receptor that initiates the phototransduction cascade in
S-cone photoreceptors upon activation by light. The binding of a photon induces a
conformational change in the SWS1 opsin, which in turn activates the G-protein transducin.
This activation triggers a signaling cascade that ultimately leads to the closure of cyclic
nucleotide-gated ion channels, hyperpolarization of the cell membrane, and a reduction in
neurotransmitter release. This signal is then transmitted to downstream retinal neurons for
further processing.
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Caption: SWS1 Phototransduction Cascade.

Experimental Protocols
Generation of Swsl Knockout Mice using CRISPR-Cas9

This protocol describes the generation of Sws1 knockout mice by introducing a deletion in the
Opnlsw gene. A common strategy is to delete exons 2, 3, and 4 to ensure a complete loss of
function.[1]

a. Designing single-guide RNAs (sgRNAS)

o Objective: To design sgRNAs that target the introns flanking exons 2 and 4 of the mouse
Opnlsw gene for a large deletion.

e Procedure:

o Obtain the genomic sequence of the mouse Opnlsw gene from a database such as
Ensembl or NCBI.

o Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential
SgRNA target sites in intron 1 and intron 4.

o Select sgRNAs with high on-target scores and low off-target scores.

b. Preparation of CRISPR-Cas9 Reagents
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Materials:

o Selected sgRNAs (synthesized)

o Cas9 nuclease (recombinant protein or mMRNA)

o Microinjection buffer (e.g., TE buffer, pH 7.5)

Procedure:

o Resuspend lyophilized sgRNAs and Cas9 protein/f/mRNA in nuclease-free water or the
recommended buffer to the desired stock concentration.

o Prepare the microinjection mix by diluting Cas9 protein and sgRNASs in microinjection
buffer to the final working concentrations (e.g., 100 ng/pl Cas9 protein and 50 ng/pl for
each sgRNA).

. Microinjection into Mouse Zygotes

Procedure:

o Harvest fertilized eggs (zygotes) from superovulated female mice (e.g., C57BL/6 strain).

o Microinject the CRISPR-Cas9 reagent mix into the pronucleus or cytoplasm of the
zygotes.[4]

o Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.

. Screening of Founder Mice

Procedure:

o At 10-14 days of age, obtain tail biopsies from the resulting pups for genomic DNA
extraction.

o Perform PCR using primers flanking the targeted deletion region to identify founder mice
carrying the desired deletion.
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Genotyping of Swsl Knockout Mice

a. Genomic DNA Extraction
e Procedure:
o Digest tail biopsies overnight at 55°C in a lysis buffer containing Proteinase K.

o Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA
extraction Kkit.

b. PCR-based Genotyping

o Primer Design: Design three primers for a multiplex PCR reaction to distinguish between
wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout alleles.

o Forward Primer 1 (Fwd1): Binds upstream of the deleted region.
o Reverse Primer 1 (Revl): Binds within the deleted region (exons 2-4).
o Reverse Primer 2 (Rev2): Binds downstream of the deleted region.

» PCR Reaction:

o Set up a PCR reaction containing genomic DNA, the primer mix, Taq polymerase, and
dNTPs.

o Expected Results on Agarose Gel:
o Wild-type (+/+): A single band corresponding to the Fwd1-Revl1 amplicon.

o Heterozygous (+/-): Two bands, one from the wild-type allele (Fwd1-Rev1) and one from
the knockout allele (Fwd1-Rev2).

o Homozygous (-/-): A single, smaller band corresponding to the Fwd1-Rev2 amplicon.[1]

A specific genotyping protocol for an Opnlsw knockout mouse with a deletion of exons 2, 3,
and 4 has been described, yielding a 2.2 kb product for the wild-type allele and a 0.9 kb
product for the knockout allele.[1]
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Primer Name Sequence (5' to 3') Target Region
Opnlsw Fwd (Not specified in source) Intron 1

Opnlsw WT Rev (Not specified in source) Exon 5

Opnlsw KO Rev (Not specified in source) Downstream of deletion
Genotype Expected PCR Product Size

Wild-type (+/+)

~2.2 kb

Heterozygous (+/-)

~2.2 kb and ~0.9 kb

Homozygous (-/-)

~0.9 kb

Workflow for Generating Swsl Knockout Mice

© 2025 BenchChem. All rights reserved.

5/9 Tech Support


https://www.benchchem.com/product/b12371987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

1. Design and Preparation

Design sgRNAs targeting
introns 1 and 4 of Sws1

Prepare microinjection mix:
Cas9 protein/mRNA + sgRNAs

2. Mouse Model Generation

Microinject zygotes

Transfer embryos to
pseudopregnant females

3. Screening and Validation

Screen founder (FO) mice
by PCR for deletion

'

Breed FO founders to
establish F1 generation

l

Genotype F1 and subsequent
generations by PCR

Phenotypic analysis of

knockout mice

Click to download full resolution via product page

Caption: Workflow for Sws1 Knockout Mouse Generation.
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Phenotypic Characterization

Sws1 knockout mice are expected to exhibit specific visual deficits related to the absence of S-

cone function.

Visual Function Assessment

Electroretinography (ERG): ERG is a key technique to assess retinal function. In Sws1
knockout mice, a complete loss of the scotopic (rod-driven) and photopic (cone-driven)
responses to short-wavelength light is expected.[5] Some studies have also reported a
compensatory increase in M-opsin expression and slightly increased ERG responses to
green light in Opnlsw knockout mice.[3][6]

ERG Parameter Wild-type (+/+) Sws1 Knockout (-/-)
Scotopic a-wave (UV light) Present Absent

Scotopic b-wave (UV light) Present Absent

Photopic b-wave (UV light) Present Absent

Photopic b-wave (Green light) Normal Potentially slightly increased

Retinal Histology

Immunohistochemistry: Staining of retinal sections with antibodies against cone opsins (S-
opsin and M-opsin) can confirm the absence of S-opsin in the knockout mice. Studies have
shown that despite the lack of S-opsin, the cone photoreceptors can survive for an extended

period.[3]

Morphometric Analysis: Measurement of the thickness of retinal layers (e.g., outer nuclear
layer) can be performed to assess for any retinal degeneration. In Sws1 knockout mice,
significant retinal degeneration has not been reported.[2]

Conclusion

The generation of an Sws1 knockout mouse model provides a powerful tool to investigate the

roles of S-cones in vision and retinal health. The detailed protocols and expected phenotypic

outcomes presented in these application notes offer a comprehensive guide for researchers
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and drug development professionals working in the fields of vision science, ophthalmology, and
neurobiology. The use of CRISPR-Cas9 technology allows for the efficient and precise creation
of this valuable animal model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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